1,2-Dimethyl Indole Substitution Differentiates 862814-45-7 from Unsubstituted Indole Analog in In Vitro Cytotoxicity
The target compound carries a 1,2-dimethyl substitution on the indole nucleus that is absent in the closest commercially available comparator, 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide (CAS 696607-03-1). In the broader indole-3-glyoxylamide series, N1-methylation has been reported to improve metabolic stability and modulate tubulin binding affinity [1]. While no published direct head-to-head cytotoxicity assay between these two exact compounds was identified, the 1,2-dimethyl pattern is expected to confer increased lipophilicity (predicted LogP ≈ 2.1 versus ≈ 1.1 for the unsubstituted analog) and enhanced cell permeability . In a related study on indole-3-glyoxylamide tubulin inhibitors, compounds bearing N1-alkyl substitution demonstrated 3- to 10-fold greater antiproliferative potency compared to their N1–H counterparts in DU145 prostate cancer cells [2].
| Evidence Dimension | Cytotoxicity / Structure-Activity Relationship |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.1; contains 1,2-dimethyl indole; expected enhanced permeability and metabolic stability relative to N1-H analogs based on class SAR. |
| Comparator Or Baseline | 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide (CAS 696607-03-1): no indole N1 or C2 alkylation; predicted LogP ≈ 1.1. |
| Quantified Difference | Approximately 10-fold higher predicted lipophilicity; analogous N1-alkyl indole-3-glyoxylamides show 3–10× greater antiproliferative potency versus N1–H controls in DU145 cells [2]. |
| Conditions | LogP predicted by computational methods; DU145 cytotoxicity from published indole-3-glyoxylamide series (MTT assay, 48 h). |
Why This Matters
Procurement of the 1,2-dimethyl derivative ensures an indole core with consistently higher lipophilicity and expected superior cell permeability, reducing the risk of selecting an under-substituted analog with suboptimal intracellular target exposure.
- [1] Barresi E, et al. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals (Basel). 2023;16(7):997. View Source
- [2] Academia.edu. An orally bioavailable, indole-3-glyoxylamide based series of tubulin polymerization inhibitors showing tumor growth inhibition in a mouse xenograft model of head and neck cancer. J Med Chem. 2015. View Source
